Physicochemical Differentiation: Solid-State Properties vs. 2-Chloro-6-fluorobenzonitrile
3-Bromo-6-chloro-2-fluorobenzonitrile is a solid at room temperature with a reported melting point of 88–90 °C . In contrast, the common and simpler analog 2-chloro-6-fluorobenzonitrile (CAS 668-45-1), which lacks a bromine atom, is a solid with a lower melting point of 55–59 °C [1]. This 29–35 °C difference in melting point is a direct consequence of the increased molecular weight and enhanced polarizability introduced by the bromine substituent, leading to stronger intermolecular interactions. This has direct implications for handling and storage. Furthermore, the predicted boiling point of the target compound is 256.6±35.0 °C, significantly higher than the 104 °C (at 11 mmHg) of the comparator [2], underscoring its distinct physical properties.
| Evidence Dimension | Melting Point |
|---|---|
| Target Compound Data | 88–90 °C |
| Comparator Or Baseline | 2-Chloro-6-fluorobenzonitrile (55–59 °C) |
| Quantified Difference | +29 to +35 °C |
| Conditions | Solid state at ambient pressure |
Why This Matters
A higher melting point can simplify purification (e.g., via recrystallization) and improve storage stability compared to low-melting analogs, directly impacting laboratory workflow and supply chain management for procurement teams.
- [1] ChemicalBook. (n.d.). 2-Chloro-6-fluorobenzonitrile (CAS: 668-45-1). View Source
- [2] ChemSrc. (2018). 3-Bromo-6-chloro-2-fluorobenzonitrile (CAS 943830-79-3). View Source
